![molecular formula C16H18F3N3OS B2909289 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide CAS No. 626221-50-9](/img/structure/B2909289.png)
2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide is a useful research compound. Its molecular formula is C16H18F3N3OS and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is of particular interest in the pharmaceutical industry. Compounds containing this group have been found to exhibit a range of pharmacological activities. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals . Therefore, this compound could be a valuable intermediate in the synthesis of new drugs, especially those targeting diseases where modulation of protein interactions or enzyme activities is beneficial.
Future Directions
: Visual Crystal Structure Information System : Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl … : 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N … : 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia : Cyanoacetylation of amines: recent advances in preparation … - Springer <|im_end
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the compound may lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s inhibitory effect on its target enzyme.
properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-3-22(4-2)13(23)9-24-15-11(8-20)14(16(17,18)19)10-6-5-7-12(10)21-15/h3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIAVDFHJJYZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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